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Introduction
Apratastat, also known as TMI-005, is a potent, orally active, and reversible dual inhibitor of

Tumor Necrosis Factor-α Converting Enzyme (TACE, also known as ADAM17) and several

matrix metalloproteinases (MMPs).[1][2][3] Its ability to modulate the activity of these key

enzymes makes it a valuable tool for studying various pathological processes, including

inflammation and angiogenesis. Angiogenesis, the formation of new blood vessels from pre-

existing ones, is a critical process in tumor growth, metastasis, and various inflammatory

diseases. By inhibiting TACE, Apratastat can interfere with the shedding of a wide array of

signaling molecules, including TNF-α and ligands for the epidermal growth factor receptor

(EGFR), thereby impacting downstream pathways that drive angiogenesis.[4][5] These

application notes provide detailed protocols for utilizing Apratastat to investigate angiogenesis

in both in vitro and in vivo models.

Mechanism of Action in Angiogenesis
Apratastat's primary anti-angiogenic effects are mediated through the inhibition of

TACE/ADAM17. ADAM17 is a key sheddase that cleaves and releases the extracellular

domains of numerous transmembrane proteins, including growth factors and their receptors

that are crucial for angiogenesis.
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One of the pivotal mechanisms involves the regulation of the Vascular Endothelial Growth

Factor (VEGF) signaling pathway. VEGF-A, a potent pro-angiogenic factor, can stimulate

ADAM17 activity. This leads to the shedding of VEGF Receptor 2 (VEGFR2), which can

modulate the duration and intensity of downstream signaling. By inhibiting ADAM17,

Apratastat can interfere with this feedback loop, ultimately attenuating VEGF-driven

angiogenesis.

Furthermore, ADAM17 is involved in the release of other pro-angiogenic and pro-inflammatory

molecules, such as TNF-α and IL-6 Receptor (IL-6R).[5] These cytokines can indirectly

promote angiogenesis by creating a pro-inflammatory microenvironment that supports vascular

growth. Apratastat's inhibition of TACE reduces the levels of these soluble factors, contributing

to its anti-angiogenic properties.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/product/b1666068?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916773/
https://www.benchchem.com/product/b1666068?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

VEGFR2

ADAM17 (TACE)

Activates

Soluble VEGFR2

Angiogenesis

Promotes

Sheds

pro-TNF-α

Cleaves

Soluble TNF-α

VEGF

Binds & Activates

Apratastat

Inhibits

Inflammation

Promotes

Supports

Click to download full resolution via product page

Apratastat's inhibition of ADAM17-mediated shedding.
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Quantitative Data Summary
The following tables summarize the reported quantitative effects of Apratastat in various

angiogenesis-related studies.

Table 1: In Vitro Anti-Angiogenic Effects of Apratastat
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Assay Cell Line
Apratastat
Concentration

Observed
Effect

Reference

ADAM17 Activity HUVEC 10 µM

Reduction in

ADAM17 activity

and MCAM

release

[1]

Cytokine

Expression

Lung Tissue

Samples
10 µM

Inhibition of pro-

inflammatory

cytokines TNF-α

and IL-6

expression

[1]

Endothelial Cell

Proliferation
HUVEC 1-10 µM

Dose-dependent

inhibition of

proliferation

(Hypothesized

based on

ADAM17's role)

N/A

Endothelial Cell

Migration
HUVEC 1-10 µM

Dose-dependent

inhibition of

migration

(Hypothesized

based on

ADAM17's role)

N/A

Tube Formation HUVEC 1-10 µM

Dose-dependent

inhibition of

capillary-like tube

formation

(Hypothesized

based on

ADAM17's role)

N/A

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Effects of Apratastat
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Animal
Model

Tumor Type
Apratastat
Dosage

Treatment
Duration

Observed
Effect

Reference

C57BL/6

Mouse

Xenograft

MC38 Colon

Adenocarcino

ma

10 mg/kg,

p.o., daily
14 days

Significant

inhibition of

tumor growth,

reduced

tumor

angiogenesis

and

lymphangiog

enesis.

[1]

Experimental Protocols
In Vitro Angiogenesis Assays
The following are detailed protocols for assessing the anti-angiogenic properties of Apratastat
in vitro.

1. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a

basement membrane matrix.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium (e.g., EGM-2)

Basement Membrane Matrix (e.g., Matrigel®)

Apratastat (dissolved in a suitable solvent, e.g., DMSO)

96-well culture plates

Calcein AM (for fluorescent visualization, optional)
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Protocol:

Thaw the basement membrane matrix on ice overnight at 4°C.

Coat the wells of a pre-chilled 96-well plate with 50 µL of the thawed matrix. Ensure the

matrix is evenly spread.

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

Harvest HUVECs and resuspend them in endothelial cell growth medium at a

concentration of 2 x 10^5 cells/mL.

Prepare serial dilutions of Apratastat in the cell suspension. A final concentration range of

1 µM to 10 µM is recommended as a starting point. Include a vehicle control (e.g., DMSO).

Gently add 100 µL of the cell suspension containing Apratastat or vehicle to each well of

the coated plate.

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

(Optional) For fluorescent imaging, add Calcein AM to the cells 30 minutes before the end

of the incubation period.

Visualize the tube formation using an inverted microscope. Capture images for

quantification.

Quantify the degree of tube formation by measuring parameters such as total tube length,

number of junctions, and number of loops using image analysis software.
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Workflow for the endothelial cell tube formation assay.

2. Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the migration of endothelial cells to close a "wound" created in a

confluent monolayer.
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Materials:

HUVECs

Endothelial Cell Growth Medium

24-well culture plates

200 µL pipette tip or a cell scraper

Apratastat

Protocol:

Seed HUVECs in 24-well plates and grow them to form a confluent monolayer.

Create a "scratch" or "wound" in the center of the monolayer using a sterile 200 µL pipette

tip.

Gently wash the wells with PBS to remove detached cells.

Replace the medium with fresh growth medium containing various concentrations of

Apratastat (e.g., 1 µM to 10 µM) or vehicle control.

Place the plate in an incubator with a live-cell imaging system or take images at time 0

and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.

Quantify cell migration by measuring the change in the width of the scratch over time.

3. Endothelial Cell Proliferation Assay

This assay determines the effect of Apratastat on the proliferation of endothelial cells.

Materials:

HUVECs

Endothelial Cell Growth Medium
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96-well culture plates

Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)

Apratastat

Protocol:

Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well.

Allow the cells to attach overnight.

Replace the medium with fresh growth medium containing serial dilutions of Apratastat
(e.g., 1 µM to 10 µM) or vehicle control.

Incubate the plate for 24-72 hours at 37°C.

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time.

Measure the absorbance or fluorescence using a plate reader.

Calculate the percentage of cell proliferation relative to the vehicle control.

In Vivo Angiogenesis Model
Tumor Xenograft Model

This model is used to evaluate the anti-angiogenic and anti-tumor efficacy of Apratastat in a

living organism.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Tumor cell line that induces angiogenesis (e.g., MC38 colon adenocarcinoma)

Apratastat formulated for oral administration
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Calipers for tumor measurement

Antibodies for immunohistochemistry (e.g., anti-CD31 for blood vessel staining)

Protocol:

Subcutaneously inject tumor cells (e.g., 1 x 10^6 MC38 cells) into the flank of each mouse.

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

Randomize the mice into treatment and control groups.

Administer Apratastat (e.g., 10 mg/kg) or vehicle control orally, once daily.

Measure tumor volume with calipers every 2-3 days.

Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the

control group reach a specified size.

At the end of the study, euthanize the mice and excise the tumors.

Fix the tumors in formalin and embed in paraffin for immunohistochemical analysis.

Stain tumor sections with an endothelial cell marker (e.g., anti-CD31) to visualize and

quantify microvessel density.
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Workflow for the in vivo tumor xenograft model.
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Conclusion
Apratastat serves as a powerful pharmacological tool for elucidating the role of

TACE/ADAM17 in angiogenesis. The protocols outlined in these application notes provide a

framework for researchers to investigate its anti-angiogenic potential in both cellular and animal

models. The ability of Apratastat to modulate key signaling pathways involved in

neovascularization makes it a valuable compound for basic research and preclinical drug

development in oncology and inflammatory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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